

# "molecular formula C6H4IN3"

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## Compound of Interest

Compound Name: 3-Iodoimidazo[1,2-a]pyrazine

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An In-Depth Technical Guide to the C6H4IN3 Isomeric Family: Synthesis, Characterization, and Applications

## Abstract

The molecular formula C6H4IN3 represents a class of bifunctional aromatic compounds that serve as highly versatile synthons in modern chemistry. This technical guide provides an in-depth exploration of the principal isomers of C6H4IN3, primarily focusing on the iodophenyl azides and, to a lesser extent, the isomeric iodophenyl triazenes. These molecules are distinguished by the presence of two orthogonal reactive centers: a photoreactive and "clickable" azide group, and an aryl iodide handle amenable to a wide array of palladium-catalyzed cross-coupling reactions. This unique structural feature positions them as powerful tools for researchers in drug development, chemical biology, and materials science. This whitepaper details the synthesis, physicochemical properties, spectroscopic characterization, and key reactivity pathways of these isomers. Furthermore, it presents field-proven experimental protocols and discusses their critical applications as crosslinkers, photoaffinity labels, and building blocks for complex molecular architectures, while also emphasizing the necessary safety protocols for handling these energetic compounds.

## The Isomeric Landscape of C6H4IN3

The constitutional isomers of C6H4IN3 are primarily categorized into two distinct functional group classes: iodophenyl azides and iodophenyl triazenes. While other arrangements are theoretically possible, these two classes represent the most synthetically accessible and functionally relevant structures for researchers.

## 1.1 Iodophenyl Azides

The most prominent and widely utilized isomers are the iodophenyl azides. In these structures, an iodine atom and an azide (-N<sub>3</sub>) group are substituted on a benzene ring. The relative positions of these substituents give rise to three positional isomers:

- 1-Azido-2-iodobenzene (ortho-isomer)
- 1-Azido-3-iodobenzene (meta-isomer)
- 1-Azido-4-iodobenzene (para-isomer)

Of these, the para-isomer, 1-azido-4-iodobenzene, is the most common due to the synthetic accessibility of its precursor, 4-iodoaniline. Its linear geometry and distinct electronic properties make it a favored reagent in many applications.

## 1.2 Iodophenyl Triazenes

Triazenes are compounds containing the diazene functional group (R-N=N-N(R')<sub>2</sub>).<sup>[1]</sup> For the formula C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub>, this involves an iodophenyl group attached to a triazene moiety, such as 1-(iodophenyl)-3,3-dimethyltriazene. These compounds are valuable as "masked" diazonium salts, offering greater stability and controlled release of the highly reactive diazonium species under specific conditions.<sup>[2]</sup> Their utility often lies in generating aryl radicals or cations for subsequent reactions.<sup>[1][2]</sup>

Table 1: Key Isomers of C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub>

Isomer Class	IUPAC Name
Iodophenyl Azide	1-Azido-4-iodobenzene
1-Azido-3-iodobenzene	
1-Azido-2-iodobenzene	
Iodophenyl Triazene	1-(4-Iodophenyl)-3,3-dimethyltriazene

# Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub> isomers. The following data pertains primarily to 1-azido-4-iodobenzene, the most extensively documented isomer.

Table 2: Physicochemical Properties of 1-Azido-4-iodobenzene

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> IN <sub>3</sub> [3]
Molecular Weight	245.02 g/mol [3]
Appearance	Pale yellow oily liquid or solid[4]
CAS Number	53694-87-4[3]
SMILES	N=[N+]=[N-]c1ccc(I)cc1[3]
InChI Key	FJOKWWVZXVTOIR-UHFFFAOYSA-N[3]

## 2.1 Spectroscopic Signatures

- Fourier-Transform Infrared (FTIR) Spectroscopy: The most definitive feature of an aryl azide is the strong, sharp asymmetric stretching vibration ( $\nu_{as}$ ) of the N≡N bond in the azide group. This peak appears prominently in the region of 2100-2140 cm<sup>-1</sup>, an area of the IR spectrum that is typically uncongested.[5] Its presence is a primary indicator of successful azide formation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: For the para-isomer (1-azido-4-iodobenzene), the aromatic protons exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct pseudo-doublets in the aromatic region (~7.0-8.0 ppm). The ortho- and meta-isomers display more complex multiplets corresponding to their lower symmetry.

- $^{13}\text{C}$  NMR: The carbon atom directly attached to the azide group (C-N<sub>3</sub>) is typically shifted downfield. The carbon attached to the iodine atom (C-I) shows a characteristic signal at a higher field (lower ppm) compared to other substituted carbons due to the heavy atom effect.
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M<sup>+</sup>) at  $m/z \approx 245$ . A characteristic and often dominant fragmentation pathway is the loss of a nitrogen molecule (N<sub>2</sub>), resulting in a significant peak at M-28, corresponding to the iodophenylnitrene radical cation.

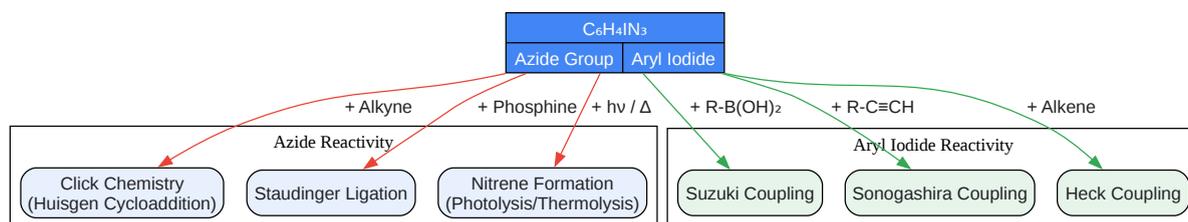
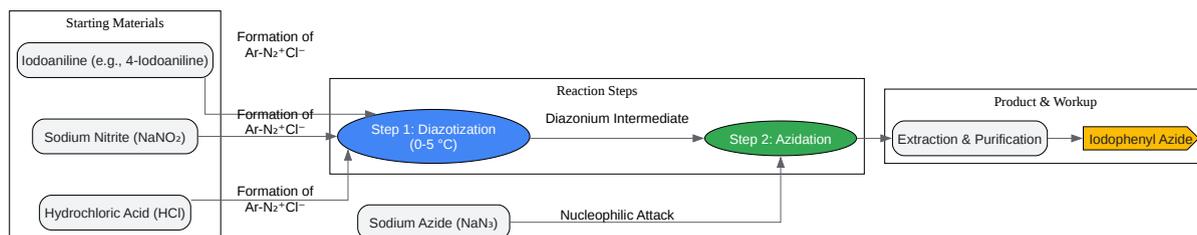
## Synthesis and Key Reactivity

The synthetic utility of C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub> isomers stems from their dual-functional nature, allowing for sequential or orthogonal chemical transformations.

### 3.1 Synthesis of Iodophenyl Azides

The most reliable and scalable method for preparing iodophenyl azides is the diazotization of the corresponding iodoaniline precursor, followed by quenching with sodium azide (NaN<sub>3</sub>).

- Causality of Method Choice: This two-step, one-pot procedure is widely adopted because the starting iodoanilines are commercially available and the reaction proceeds with high fidelity. The arenediazonium salt intermediate is highly reactive towards nucleophilic substitution by the azide anion, driving the reaction to completion under mild, aqueous conditions.



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Caption: Dual reactivity pathways of iodophenyl azide isomers.

## Applications in Research and Drug Development

The unique properties of C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub> isomers have led to their adoption in several high-impact research areas.

- **Bifunctional Linkers:** They are used to synthesize hetero-bifunctional crosslinkers. For example, a molecule can be attached via a Suzuki coupling at the iodide position, and the

resulting conjugate can then be attached to a biomolecule or surface via click chemistry at the azide position.

- **Photoaffinity Labeling:** In drug discovery, an iodophenyl azide can be incorporated into a drug candidate. Upon binding to its biological target (e.g., a protein), UV irradiation generates the reactive nitrene, which forms a covalent bond with the protein. The iodine atom then serves as a heavy-atom handle for crystallographic studies or as a site for attaching reporter tags (like biotin or fluorophores) via Sonogashira or Suzuki coupling to facilitate protein identification and binding site mapping. [6]\* **Surface Functionalization and Materials Science:** Phenyl azides are used to covalently modify surfaces of polymers, carbon nanomaterials, and metal oxides. [7]The C<sub>6</sub>H<sub>4</sub>IN<sub>3</sub> structure allows for a surface to be first functionalized via nitrene insertion, followed by the growth of complex structures from the aryl iodide anchor point using surface-initiated polymerization or coupling reactions.
- **Probes for Chemical Biology:** The azide group is a small, stable, and bioorthogonal functional group, making it an ideal chemical reporter for metabolic labeling experiments. The subsequent attachment of imaging or affinity agents via click chemistry allows for the visualization and isolation of tagged biomolecules. [8][9]

## Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 1-azido-4-iodobenzene.

### 5.1 Protocol: Synthesis of 1-Azido-4-iodobenzene

- **Trustworthiness Statement:** This protocol is a standard laboratory procedure adapted from established methods for aryl azide synthesis. [4][10]The self-validating steps (spectroscopic analysis) are included to ensure product identity and purity.
- **Reagents and Equipment:**
  - 4-Iodoaniline (1.0 eq)
  - Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
  - Sodium Nitrite (NaNO<sub>2</sub>, 1.1 eq)

- Sodium Azide ( $\text{NaN}_3$ , 1.2 eq)
- Deionized Water
- Diethyl Ether or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice-salt bath, magnetic stirrer, dropping funnel, round-bottom flask, separatory funnel
- Rotary evaporator
- Step-by-Step Methodology:
  - Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodoaniline in deionized water. Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.
  - Acidification: Slowly add concentrated HCl to the suspension. Stir until a fine, uniform slurry of the aniline hydrochloride salt is formed. Maintain the temperature below 5 °C.
  - Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry via a dropping funnel over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. The reaction mixture should clarify slightly as the diazonium salt forms.
  - Azidation: In a separate beaker, dissolve sodium azide in deionized water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution may be observed. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
  - Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or dichloromethane.
  - Drying and Concentration: Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator under reduced pressure with a blast shield in place and a low bath temperature (<30 °C).

- Self-Validation: The resulting crude oil or solid is 1-azido-4-iodobenzene. Confirm its identity by acquiring FTIR and  $^1\text{H}$  NMR spectra. The FTIR spectrum must show a strong, sharp peak at  $\sim 2120\text{ cm}^{-1}$ . The  $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ) should show two doublets in the aromatic region.

## Safety and Handling

CRITICAL SAFETY NOTICE: Organic azides are high-energy compounds and are potentially explosive. They can be sensitive to heat, shock, friction, and static discharge.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
- Engineering Controls: All work should be conducted in a certified chemical fume hood. A blast shield must be used during reactions, and especially during any step involving concentration or potential heating (e.g., rotary evaporation). [4]\* Handling: Avoid using metal spatulas to handle solid azides; use plastic or wood instead. Never heat concentrated samples of phenyl azides. Distillation is extremely hazardous and should only be performed on a small scale with extreme caution and appropriate safety measures. [4][10]\* Storage: Store pure iodophenyl azide in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials (e.g., strong acids, reducing agents). The product has a limited shelf-life and should be used relatively quickly after synthesis. [4]

## Conclusion

The isomers of  $\text{C}_6\text{H}_4\text{IN}_3$ , particularly the iodophenyl azides, represent a class of exceptionally powerful and versatile chemical tools. Their value is rooted in the orthogonal reactivity of the azide and aryl iodide functionalities, which enables researchers to perform selective, high-yield transformations for building molecular complexity. From elucidating biological mechanisms through photoaffinity labeling to constructing novel nanomaterials and bioconjugates, the applications of these reagents are extensive and continue to expand. While their synthesis and handling demand rigorous safety protocols due to their energetic nature, a thorough understanding of their properties and reactivity unlocks significant potential for innovation across the chemical and biological sciences.

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